1-Propanone, 2-chloro-2-methyl-1-phenyl-

Description

Contextualization of Alpha-Halogenated Ketones in Contemporary Organic Chemistry

Alpha-halogenated ketones, often referred to as α-haloketones, represent a pivotal class of compounds in modern organic chemistry. nih.gov Their significance stems from their high reactivity, which makes them exceptionally versatile building blocks for synthesizing a wide array of more complex molecules. wikipedia.orgnih.gov This reactivity is attributed to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. nih.govresearchgate.net This unique structural feature allows α-haloketones to participate in a variety of chemical transformations.

These compounds are crucial intermediates in the synthesis of numerous nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. researchgate.netmdpi.comresearchgate.netnih.gov Consequently, α-bromo-, α-chloro-, and α-iodoketones have been identified as key precursors for several blockbuster pharmacological compounds. mdpi.comresearchgate.netnih.gov The halogenation of the alpha position of a ketone is a fundamental reaction, achievable under either acidic or basic conditions, which facilitates the introduction of a good leaving group for subsequent substitution or elimination reactions. wikipedia.orgchemistrysteps.comleah4sci.com The synthetic utility of these compounds is a subject of ongoing research, with efforts focused on developing greener and more efficient synthetic protocols. mdpi.comnih.gov

Significance of 1-Propanone, 2-chloro-2-methyl-1-phenyl- in Chemical Research and Synthetic Design

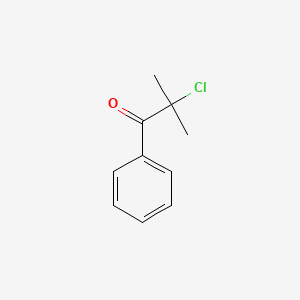

Within the broad class of α-haloketones, 1-Propanone, 2-chloro-2-methyl-1-phenyl- (also known as 2-chloro-2-methyl-1-phenylpropan-1-one) is a compound of notable interest. Its structure consists of a propanone backbone with a phenyl group on the first carbon and both a chloro and a methyl group on the second, alpha-carbon. ontosight.ai This tertiary α-chloro structure influences its reactivity and stability.

The primary significance of this compound lies in its role as a key intermediate in multi-step organic syntheses. It is particularly valuable in the production of pharmaceuticals and agrochemicals. ontosight.ai For instance, it serves as a crucial precursor in the synthesis of the photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone, a compound used in various industrial applications. google.com Research has also demonstrated its use as a starting material for the development of novel antihistaminic compounds. ontosight.ai Its synthetic utility is derived from the reactive C-Cl bond at the alpha position, which can be targeted by a wide range of nucleophiles to construct more complex molecular architectures.

Below is a table summarizing the key chemical properties of 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 196.67 g/mol ontosight.ai |

| Boiling Point | 144-146°C at 10 mmHg ontosight.ai |

| Density | 1.134 g/cm³ at 20°C ontosight.ai |

| Common Synonyms | 2-Chloro-2-methyl-1-phenylpropan-1-one ontosight.ai |

| CAS Number | 7473-99-6 sielc.com |

Note: Data sourced from reference ontosight.ai and sielc.com.

Overview of Prior Academic Investigations into Analogous Structures and Their Reactivity

The reactivity of α-haloketones is a well-documented and extensively studied area of organic chemistry. The principles governing their reactions provide a framework for understanding the behavior of 1-Propanone, 2-chloro-2-methyl-1-phenyl-. Academic investigations into analogous structures have revealed several key reactivity patterns.

The primary mode of reaction for α-haloketones involves nucleophilic substitution at the α-carbon, where the halogen atom acts as a leaving group. chemistrysteps.com This has been exploited in the synthesis of a vast number of heterocyclic compounds by reacting α-haloketones with various oxygen, nitrogen, and sulfur nucleophiles. nih.gov

Studies on structurally similar compounds have provided insights into their synthetic applications. For example, 2-chloro-1-phenyl-1-propanone, a close analog lacking the second methyl group at the alpha position, is also a valuable synthetic intermediate. chemsynthesis.com Another analog, 2-Chloro-1-(4-methylphenyl)-1-propanone, is utilized as an intermediate in the synthesis of Mephedrone Hydrochloride, a stimulant drug. chemicalbook.com The reactivity of these analogs is dictated by the nature of the substituents on the aromatic ring and the alkyl chain.

The table below presents a comparison of 1-Propanone, 2-chloro-2-methyl-1-phenyl- with some of its structural analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Characteristic |

| 1-Propanone, 2-chloro-2-methyl-1-phenyl- | C₁₀H₁₁ClO | 196.67 ontosight.ai | Intermediate for photoinitiators and antihistamines. ontosight.aigoogle.com |

| 2-chloro-1-phenyl-1-propanone | C₉H₉ClO | 168.62 chemsynthesis.com | Synthetic intermediate. chemsynthesis.com |

| 2-Chloro-1-(4-methylphenyl)-1-propanone | C₁₀H₁₁ClO | 196.67 | Intermediate for Mephedrone Hydrochloride synthesis. chemicalbook.com |

| 1-Propanone, 2-methyl-1-phenyl- | C₁₀H₁₂O | 148.20 epa.gov | Precursor to the title compound via chlorination. google.comepa.gov |

| 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone | C₁₀H₁₂O₂ | 164.20 | Photoinitiator synthesized from the title compound. google.com |

Note: This table compiles data from various sources for comparative purposes.

These investigations collectively highlight the synthetic versatility of α-chloroketones. The specific substitution pattern of 1-Propanone, 2-chloro-2-methyl-1-phenyl-, particularly the tertiary nature of the chlorinated carbon, influences its reaction kinetics and pathways compared to primary or secondary α-chloroketones, a subject that continues to be relevant in synthetic design.

Structure

3D Structure

Properties

CAS No. |

7473-99-6 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-chloro-2-methyl-1-phenylpropan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

NUJHTYRNHYOUKO-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)C1=CC=CC=C1)Cl |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)Cl |

Other CAS No. |

7473-99-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl

Regioselective Halogenation Strategies on Precursor Ketones

The most direct and common route to 1-Propanone, 2-chloro-2-methyl-1-phenyl- is through the regioselective α-halogenation of its corresponding precursor, 2-methyl-1-phenyl-1-propanone (isobutyrophenone). mdpi.com This process hinges on the generation of an enol or enolate intermediate from the ketone, which then reacts with an electrophilic chlorine source. wikipedia.org The tertiary α-carbon in isobutyrophenone (B147066) is sterically hindered, yet its chlorination is the desired outcome.

Various chlorinating agents have been effectively employed for this transformation. A patented industrial method involves the direct reaction of 2-methyl-1-phenyl-1-propanone with chlorine gas at a controlled temperature (35-40°C) and pressure, achieving a high yield of 90.23%. google.com Other common reagents for the α-chlorination of ketones include N-chlorosuccinimide (NCS), sulfuryl chloride, and trichloroisocyanuric acid. pitt.edu

To control regioselectivity, especially in unsymmetrical ketones, specific reaction conditions can be applied. The reaction of ketones with copper(II) chloride has been shown to selectively chlorinate the more highly substituted α-carbon, a condition that is ideal for the synthesis of the target compound. pitt.edu An alternative strategy involves the formation of a kinetic enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C). This enolate is then treated with a chlorine source such as p-toluenesulfonyl chloride (TsCl) to yield the α-chloroketone under mild conditions. pitt.edu

Multi-Component and Convergent Synthetic Pathways to the Compound

Convergent synthesis, which involves assembling a target molecule from several fragments in a process where the separate fragments are combined late in the synthesis, offers an efficient alternative to linear sequences. For α-chloro ketones like 1-Propanone, 2-chloro-2-methyl-1-phenyl-, several convergent strategies have been conceptualized.

One classical, albeit hazardous, approach is the Nierenstein reaction, where an acyl chloride reacts with diazomethane (B1218177) to form a diazoketone intermediate, which is subsequently treated with HCl. wikipedia.orgacs.org Modern advancements have adapted this into continuous flow systems, which enhance safety by avoiding the isolation of the explosive diazomethane intermediate, allowing for the production of α-chloro ketones from N-protected amino acids in excellent yields. acs.org

Another patented convergent method starts from aryl amino acid esters. These are reacted with a sulfur ylide to create a corresponding keto ylide compound. This intermediate is then treated with a chloride source, such as lithium chloride, in the presence of an organic acid to furnish the final α-chloro ketone. google.com This multi-step, one-pot sequence demonstrates a sophisticated convergent pathway to complex α-chloro ketones. google.com

Catalytic Approaches in the Synthesis of 1-Propanone, 2-chloro-2-methyl-1-phenyl-

Catalysis offers powerful tools for the synthesis of α-chloro ketones, often providing higher efficiency, selectivity, and milder reaction conditions. Organocatalysis, in particular, has seen significant development for the asymmetric α-chlorination of carbonyl compounds. mdpi.com Although the target molecule, 1-Propanone, 2-chloro-2-methyl-1-phenyl-, is achiral, the principles of catalytic activation are highly relevant. Chiral organocatalysts, such as 2-aminobenzimidazole (B67599) and N,N'-dioxide derivatives, have been shown to effectively catalyze the α-chlorination of β-ketoesters and other carbonyls using NCS as the chlorine source. mdpi.comnih.gov

Photocatalysis represents another frontier. Photoexcited aryl ketones, such as acetophenone (B1666503) and benzophenone, can catalyze the direct chlorination of C(sp³)–H bonds using NCS. nih.gov This light-dependent method offers excellent control over the reaction compared to traditional free-radical chain mechanisms and could be applied to the benzylic C-H bonds of a suitable precursor. nih.gov

A mechanistically distinct approach involves the catalytic enantioselective nucleophilic α-chlorination. This has been achieved using a chiral thiourea (B124793) catalyst in a phase-transfer system, which allows for the use of simple chloride salts as the chlorine source. nih.govacs.org

Exploration of Sustainable and Green Chemistry Principles in Synthetic Routes

Recent research has focused on developing more environmentally benign synthetic routes to α-halo ketones. A significant advancement is the use of simple, inexpensive, and non-corrosive chlorine sources like sodium chloride (NaCl), including seawater. nih.govacs.org This process, which proceeds via a nucleophilic chlorination mechanism, is facilitated by a chiral thiourea catalyst and represents a major step forward in green chemistry. nih.govacs.org

Comparative Analysis of Synthetic Efficiency and Yield across Diverse Methodologies

The various synthetic methods for preparing 1-Propanone, 2-chloro-2-methyl-1-phenyl- and related α-chloro ketones can be compared based on several key metrics, including yield, reaction conditions, and adherence to green chemistry principles.

| Method | Precursor | Reagent(s) | Catalyst/Conditions | Yield | Key Features | Source(s) |

| Direct Chlorination | 2-Methyl-1-phenyl-1-propanone | Chlorine (Cl₂) | 35-40°C, 0.35 MPa | 90.23% | High yield, industrial scale, uses hazardous gas. | google.com |

| Enolate Chlorination | 2-Methyl-1-phenyl-1-propanone | p-Toluenesulfonyl chloride (TsCl) | LDA, THF, -78°C | Good | Mild conditions, selective for kinetic enolate. | pitt.edu |

| Catalyst-Free Halogenation | Ketones | N-Chlorosuccinimide (NCS) | DMSO, Room Temp. | Good to Excellent | Catalyst-free, simple procedure, high selectivity. | tandfonline.com |

| Nucleophilic Chlorination | α-Keto sulfonium (B1226848) salts | Sodium Chloride (NaCl) | Chiral Thiourea Catalyst | High | Green (uses NaCl), enantioselective potential. | nih.govacs.org |

| Photocatalytic Chlorination | C(sp³)–H containing compounds | N-Chlorosuccinimide (NCS) | Benzophenone, Light | Good | Light-dependent control, mild conditions. | nih.gov |

This comparative analysis shows a trade-off between traditional high-yield industrial methods that may use hazardous materials and modern catalytic or green approaches that offer improved safety and sustainability, sometimes with the need for more complex catalytic systems.

Table of Compounds

| Common Name | IUPAC Name |

| 1-Propanone, 2-chloro-2-methyl-1-phenyl- | 2-chloro-2-methyl-1-phenylpropan-1-one |

| Isobutyrophenone | 2-methyl-1-phenyl-1-propanone |

| N-Chlorosuccinimide | 1-chloro-2,5-pyrrolidinedione |

| p-Toluenesulfonyl chloride | 4-methylbenzene-1-sulfonyl chloride |

| Lithium diisopropylamide | Lithium N,N-bis(propan-2-yl)amide |

| Diazomethane | Diazomethane |

| Benzophenone | Diphenylmethanone |

| Acetophenone | 1-phenylethan-1-one |

| Sodium Chloride | Sodium Chloride |

Mechanistic Investigations into the Reactivity of 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl

Detailed Analysis of Nucleophilic Substitution Pathways at the Chlorinated Carbon (e.g., SN1 kinetics and stereochemical outcomes)

The nucleophilic substitution at the α-carbon of 1-Propanone, 2-chloro-2-methyl-1-phenyl- is dominated by a unimolecular nucleophilic substitution (SN1) mechanism. This preference is dictated by the structure of the substrate. The chlorinated carbon is tertiary, and the resulting tertiary carbocation intermediate is significantly stabilized by two main factors: hyperconjugation with the adjacent methyl groups and resonance stabilization from the neighboring phenyl group.

The SN1 mechanism proceeds in a stepwise fashion. libretexts.org The initial and rate-determining step is the spontaneous dissociation of the chloride ion to form a planar carbocation intermediate. libretexts.orgmasterorganicchemistry.com This step is unimolecular, meaning its rate depends only on the concentration of the α-chloroketone. libretexts.orgmasterorganicchemistry.com

Rate Law: Rate = k[C₁₀H₁₁ClO]

The carbocation is then rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would typically lead to a racemic mixture of products if the carbon were a stereocenter. masterorganicchemistry.com While 1-Propanone, 2-chloro-2-methyl-1-phenyl- is achiral, studies on chiral tertiary α-haloketones confirm that SN1 reactions often result in extensive, though not always complete, racemization. libretexts.orgnih.gov

The stability of the tertiary carbocation makes this compound highly reactive towards solvolysis in polar protic solvents like water, alcohols, or carboxylic acids. masterorganicchemistry.com

Examination of Elimination Reactions to Form Unsaturated Systems from Related Precursors or Derivatives

In competition with substitution reactions, 1-Propanone, 2-chloro-2-methyl-1-phenyl- can undergo elimination reactions, typically following a unimolecular elimination (E1) pathway. The E1 reaction shares the same initial rate-determining step as the SN1 reaction: the formation of the tertiary carbocation. youtube.com

Once the carbocation is formed, instead of being attacked by a nucleophile at the cationic carbon, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom (a β-proton). In this specific compound, the only available β-protons are on the two methyl groups. The abstraction of a proton leads to the formation of a double bond, yielding the α,β-unsaturated ketone, 2-methyl-1-phenyl-2-propen-1-one.

The competition between SN1 and E1 pathways is influenced by several factors:

Basicity of the Nucleophile: Stronger bases favor elimination. However, E1 reactions proceed with weak bases.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. unacademy.com

Solvent: Less polar solvents can favor elimination to some extent.

For tertiary substrates like this, elimination is often a significant side reaction, especially under forcing conditions. unacademy.com According to Saytzeff's rule, when multiple elimination products are possible, the more substituted (and therefore more stable) alkene is the major product. byjus.com In this case, only one elimination product is possible.

Studies on Rearrangement Processes Induced by Specific Reaction Conditions

The carbocation intermediate formed during SN1/E1 reactions of 1-Propanone, 2-chloro-2-methyl-1-phenyl- is susceptible to molecular rearrangements, a common feature in reactions involving carbocations. masterorganicchemistry.comwikipedia.org

A prominent rearrangement for α-haloketones is the Favorskii rearrangement , which occurs under basic conditions. wikipedia.orgnumberanalytics.com The mechanism typically involves the formation of an enolate, followed by cyclization to a cyclopropanone (B1606653) intermediate which is then opened by a nucleophile. wikipedia.org For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, which lacks an α'-proton for enolization, a variation known as the quasi-Favorskii rearrangement can occur. nrochemistry.comresearchgate.net In this pathway, the base attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the phenyl group and expulsion of the chloride ion to yield a rearranged carboxylic acid derivative. researchgate.net

Another potential rearrangement is a 1,2-hydride or 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement). wikipedia.org However, in this specific carbocation, the tertiary carbocation is already quite stable. A shift of a methyl group would lead to a secondary benzylic carbocation, which is also stable, but the driving force for such a rearrangement might not be substantial unless specific steric or electronic factors are at play.

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

The study of reaction kinetics provides quantitative insight into the reaction mechanisms. For the SN1 solvolysis of tertiary α-haloketones, the rate is highly dependent on the solvent's ionizing power and the stability of the carbocation intermediate. libretexts.orgmasterorganicchemistry.com

The reaction can be viewed in terms of kinetic versus thermodynamic control. masterorganicchemistry.comyoutube.com

Kinetic Control: At lower temperatures, the reaction will favor the pathway with the lowest activation energy. youtube.com In the context of competing SN1 and E1 reactions, the product ratio is determined by the relative activation energies for the nucleophilic attack versus deprotonation of the carbocation.

Thermodynamic Control: At higher temperatures, where the initial products can revert to the intermediate, the reaction will favor the most stable product. masterorganicchemistry.com The relative stability of the substitution product versus the elimination product (the unsaturated ketone) will determine the final product distribution.

Table 1: Factors Influencing Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, non-hindered (e.g., NaOEt) |

| Reaction Time | Short | Long (allows for equilibrium) |

| Product | Forms fastest | Most stable |

This table presents general principles of kinetic and thermodynamic control in ketone reactions. masterorganicchemistry.comyoutube.comyoutube.com

Influence of Solvent Polarity and Lewis Acid Catalysis on Reaction Mechanisms

Solvent Polarity: The choice of solvent has a profound impact on the reaction pathway. For SN1 and E1 reactions, the rate-determining step involves the formation of charged species (a carbocation and a chloride anion) from a neutral molecule. Polar protic solvents, such as water, methanol, and ethanol, are particularly effective at stabilizing these ions through hydrogen bonding and high dielectric constants. masterorganicchemistry.commurdoch.edu.au This solvation significantly lowers the activation energy for the ionization step, thereby accelerating the reaction. murdoch.edu.au The Grunwald-Winstein equation is often used to correlate the solvolysis rate with the ionizing power and nucleophilicity of the solvent. mdpi.com

Table 2: Relative Solvolysis Rates in Different Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Relative Rate (Illustrative) |

|---|---|---|

| Water | 78.4 | Very High |

| Formic Acid | 58.0 | High |

| Methanol | 32.7 | Moderate |

| Ethanol | 24.5 | Moderate-Low |

| Acetone | 20.7 | Low |

This table illustrates the general trend of how solvent polarity affects SN1 reaction rates for a typical tertiary substrate. masterorganicchemistry.com

Lewis Acid Catalysis: Lewis acids can act as powerful catalysts for reactions involving α-haloketones. wikipedia.org A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can coordinate to either the chlorine atom or, more commonly, the oxygen atom of the carbonyl group. wikipedia.orgnih.gov

Coordination to the carbonyl oxygen makes the carbonyl group more electron-withdrawing. This inductive effect further polarizes the C-Cl bond, weakening it and making the chloride a better leaving group. This facilitates the formation of the carbocation intermediate, thus accelerating both SN1 and E1 reactions. Lewis acid catalysis can also promote rearrangement reactions by stabilizing the transition states involved in alkyl or aryl shifts. wikipedia.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 1-Propanone, 2-chloro-2-methyl-1-phenyl- | C₁₀H₁₁ClO |

| 2-methyl-1-phenyl-2-propen-1-one | C₁₀H₁₀O |

| Aluminum chloride | AlCl₃ |

| Zinc chloride | ZnCl₂ |

| Water | H₂O |

| Methanol | CH₄O |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl and Its Derivatives

High-Field Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-field NMR spectroscopy is a powerful tool for the detailed structural analysis of organic compounds in solution. For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, ¹H and ¹³C NMR spectroscopy provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Propanone, 2-chloro-2-methyl-1-phenyl- is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl group, due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group, would appear in the downfield region, typically between δ 7.4 and 8.0 ppm. The protons in the ortho position to the carbonyl group are expected to be the most deshielded. The two methyl groups attached to the quaternary carbon are chemically equivalent and would therefore give rise to a single, sharp singlet in the upfield region of the spectrum, likely around δ 1.8-2.0 ppm. The integration of these signals would confirm the ratio of aromatic to methyl protons as 5:6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon is characteristically found at a very low field, typically in the range of δ 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the carbonyl group) appearing at a slightly different chemical shift. The quaternary carbon atom bonded to the chlorine and two methyl groups is expected to have a chemical shift in the range of δ 60-70 ppm. The two equivalent methyl carbons would show a single signal in the aliphatic region, typically around δ 25-30 ppm.

Interactive Table: Predicted NMR Data for 1-Propanone, 2-chloro-2-methyl-1-phenyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl C | - | ~195 |

| Phenyl C (ipso) | - | ~135 |

| Phenyl C (ortho) | ~7.9 | ~129 |

| Phenyl C (meta) | ~7.5 | ~128 |

| Phenyl C (para) | ~7.6 | ~133 |

| Quaternary C | - | ~65 |

| Methyl C | ~1.9 | ~28 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry is indispensable for determining the exact molecular formula of a compound and for elucidating its fragmentation patterns, which provides valuable structural information.

Molecular Formula Determination: For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, with a nominal mass of 182 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), HRMS can measure the mass with high precision. The calculated exact mass for C₁₀H₁₁³⁵ClO is 182.04984 Da. chemicalbook.com An experimental HRMS measurement close to this value would confirm the elemental composition. Furthermore, the presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. docbrown.info

Fragmentation Pathway: Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The primary fragmentation pathway for ketones is typically α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, two α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the phenyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105. This is a very common and stable fragment for phenyl ketones.

Cleavage of the bond between the carbonyl carbon and the quaternary carbon, resulting in the formation of a 2-chloro-2-methylpropyl radical and a phenyl cation (C₆H₅⁺) with an m/z of 77, or the formation of a 2-chloro-2-methylpropanoyl cation.

Another likely fragmentation is the loss of a chlorine atom, which would lead to a fragment ion at m/z 147. Subsequent loss of a methyl group from this fragment could produce an ion at m/z 132. The mass spectrum of the related compound 2-chloro-2-methylpropane (B56623) shows a base peak at m/z 57, corresponding to the tert-butyl cation, which suggests that the (CH₃)₂C-Cl moiety is a relatively stable cationic fragment. docbrown.info

Interactive Table: Predicted HRMS Fragmentation Data for 1-Propanone, 2-chloro-2-methyl-1-phenyl-

| m/z (Nominal) | Possible Fragment |

| 182/184 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 147 | [M - Cl]⁺ |

| 57 | [(CH₃)₂CCl]⁺ |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be used to study conformational isomers.

FT-IR Spectroscopy: The FT-IR spectrum of 1-Propanone, 2-chloro-2-methyl-1-phenyl- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For α-chloro ketones, this band typically appears at a higher frequency compared to simple ketones due to the electron-withdrawing effect of the chlorine atom, and is expected in the range of 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations would be observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The C-Cl stretching vibration would give rise to one or more bands in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations would be seen as a series of bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also Raman active, and its position can be sensitive to the molecular environment. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give a strong and sharp signal in the Raman spectrum. The C-Cl stretch is also typically Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. For molecules with a center of symmetry, the rule of mutual exclusion would apply, where vibrations that are IR active are Raman inactive, and vice versa. While 1-Propanone, 2-chloro-2-methyl-1-phenyl- does not have a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide structural insights.

Interactive Table: Characteristic Vibrational Frequencies for 1-Propanone, 2-chloro-2-methyl-1-phenyl-

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| C=O stretch | 1725-1700 | 1725-1700 |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| C-Cl stretch | 800-600 | 800-600 |

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.

Molecular Architecture: A successful single-crystal X-ray diffraction study of 1-Propanone, 2-chloro-2-methyl-1-phenyl- would reveal the precise geometry of the molecule. Key parameters of interest would include the C=O bond length, the C-Cl bond length, and the bond angles around the quaternary carbon. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group would also be determined, providing information about the degree of conjugation between these two moieties. Steric hindrance between the bulky 2-chloro-2-methylpropyl group and the ortho hydrogens of the phenyl ring could lead to a non-planar conformation.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, or π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions play a crucial role in determining the physical properties of the solid, such as its melting point and solubility. Although no published crystal structure for this specific compound was found, studies on similar substituted acetophenones often reveal complex packing arrangements driven by a combination of weak intermolecular forces.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, the UV-Vis spectrum is expected to show absorptions arising from both the phenyl ring and the carbonyl group.

Electronic Transitions: The spectrum will likely exhibit two main absorption bands:

A strong absorption band at a shorter wavelength (around 240-250 nm) corresponding to a π→π* transition, primarily associated with the conjugated system of the phenyl ring and the carbonyl group.

A weaker absorption band at a longer wavelength (around 280-320 nm) corresponding to an n→π* transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is formally forbidden by symmetry and therefore has a much lower molar absorptivity.

Conjugation Effects: The position and intensity of the π→π* band are sensitive to the extent of conjugation. If the phenyl ring and the carbonyl group are coplanar, the conjugation is maximized, leading to a red shift (a shift to longer wavelength) and an increase in the intensity of the absorption. As mentioned in the X-ray diffraction section, steric hindrance can force the phenyl ring and carbonyl group out of planarity, which would result in a blue shift (a shift to shorter wavelength) and a decrease in the intensity of the π→π* band. The presence of the chlorine atom, being an electron-withdrawing group, may also have a minor effect on the position of the absorption bands.

Interactive Table: Expected UV-Vis Absorption Data for 1-Propanone, 2-chloro-2-methyl-1-phenyl-

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~245 | High |

| n→π | ~320 | Low |

Computational and Theoretical Chemistry of 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of molecules, which in turn determines their geometry and vibrational properties.

Electronic Structure and Geometry Optimization: DFT calculations would begin by determining the most stable three-dimensional arrangement of atoms in the 1-Propanone, 2-chloro-2-methyl-1-phenyl- molecule, a process known as geometry optimization. researchgate.net By minimizing the total energy of the molecule, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(2d,2p), can predict key structural parameters. nih.gov These parameters include the lengths of bonds (e.g., C=O, C-Cl, C-C bonds) and the angles between them. The optimized geometry represents the molecule's ground state conformation.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for 1-Propanone, 2-chloro-2-methyl-1-phenyl-, as would be obtained from a DFT/B3LYP calculation. This data is for illustrative purposes only and is not from a published study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-Cl | 1.80 Å | |

| Phenyl C-C (avg) | 1.39 Å | |

| C(O)-C(Cl) | 1.54 Å | |

| Bond Angle | O=C-C(Cl) | 120.5° |

| C(O)-C(Cl)-C(CH3) | 109.8° | |

| C(O)-C(Cl)-Cl | 108.5° |

Vibrational Frequencies: Once the optimized geometry is found, the same DFT methods can be used to calculate the molecule's vibrational frequencies. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net The results can be used to predict the Infrared (IR) and Raman spectra of the molecule. Comparing these predicted spectra with experimental data is a crucial step in confirming the calculated structure. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode (e.g., C=O stretch, C-Cl stretch). researchgate.net

Quantum Chemical Calculations of Reaction Energy Profiles, Activation Barriers, and Transition State Structures

Quantum chemical calculations are essential for studying the reactivity of a molecule. For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, these calculations can map out the energy changes that occur during a chemical reaction.

Reaction Energy Profiles: By calculating the energy of reactants, products, and any intermediates, a reaction energy profile can be constructed. This profile shows the thermodynamics of a reaction, indicating whether it is exothermic or endothermic.

Transition State Structures and Activation Barriers: To understand the kinetics of a reaction, the transition state (TS) must be located. The transition state is the highest energy point along the reaction pathway. Quantum chemical calculations can determine the geometry and energy of the TS. The energy difference between the reactants and the transition state is the activation barrier (Ea), a critical factor that governs the reaction rate. A higher activation barrier implies a slower reaction. For a molecule like 1-Propanone, 2-chloro-2-methyl-1-phenyl-, this could be applied to study nucleophilic substitution reactions at the carbon atom bearing the chlorine.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on Reactivity

While quantum mechanics describes the electrons, molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time.

Conformational Sampling: 1-Propanone, 2-chloro-2-methyl-1-phenyl- has several rotatable bonds, particularly between the phenyl ring and the carbonyl group, and around the C-C bonds of the propane (B168953) chain. MD simulations can explore the different possible conformations (spatial arrangements) of the molecule by simulating its motion over nanoseconds or longer. sciforum.net This process, known as conformational sampling, helps identify the most populated and energetically favorable conformations.

Solvent Effects on Reactivity: Chemical reactions are often performed in a solvent, which can significantly influence reactivity. MD simulations can explicitly include solvent molecules (e.g., water, ethanol) to study their effect on the solute's conformation and dynamics. By combining MD with quantum mechanics (QM/MM methods), one can also simulate how the solvent affects reaction barriers, providing a more realistic model of chemical processes in solution.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR/Raman frequencies) through Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization.

Prediction of IR/Raman Frequencies: As mentioned in the DFT section, ab initio methods like Hartree-Fock (HF) or more advanced correlated methods can also be used to predict vibrational spectra. researchgate.net These calculations provide a theoretical basis for interpreting experimental IR and Raman spectra, helping to assign specific absorption bands to molecular vibrations. nih.gov

Prediction of NMR Chemical Shifts: Ab initio methods are also capable of predicting Nuclear Magnetic Resonance (NMR) parameters. nih.gov By calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) in the molecule, the chemical shifts can be predicted. modgraph.co.ukrug.nl These predicted shifts can then be compared to experimental NMR data to aid in spectral assignment and structural verification. pdx.edu Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or electronic effects not captured in the initial model. nih.gov

Illustrative Data: The table below shows hypothetical ¹³C NMR chemical shifts for 1-Propanone, 2-chloro-2-methyl-1-phenyl- predicted by an ab initio method. This data is for illustrative purposes only.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | 198.5 |

| Quaternary (C-Cl) | 75.0 |

| Phenyl C (ipso) | 135.2 |

| Phenyl C (ortho) | 129.0 |

| Phenyl C (meta) | 128.8 |

| Phenyl C (para) | 133.5 |

| Methyl (CH₃) | 28.1 |

Investigation of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net It is calculated from the total electron density and is mapped onto the molecule's surface. The MEP map uses a color scale to indicate different potential regions: red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For 1-Propanone, 2-chloro-2-methyl-1-phenyl-, the MEP would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. For the title compound, the HOMO would likely be located on the phenyl ring and the carbonyl oxygen, while the LUMO might be centered on the carbonyl group and the C-Cl bond.

Illustrative Data: The following table provides hypothetical energy values for the frontier orbitals of 1-Propanone, 2-chloro-2-methyl-1-phenyl-. This data is for illustrative purposes only.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Reactivity and Derivatization Studies of 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl

Reactions with Nucleophiles and Bases Leading to Functional Group Interconversions

The presence of a chlorine atom on the α-carbon significantly enhances the reactivity of the molecule towards nucleophiles and bases, leading to various functional group interconversions through substitution and elimination pathways.

The reaction of 1-Propanone, 2-chloro-2-methyl-1-phenyl- with nucleophiles can proceed via SN1 or SN2 mechanisms, though the tertiary nature of the α-carbon and the presence of the adjacent phenyl ketone group introduce steric hindrance that can influence the reaction pathway. wikipedia.org With strong, unhindered nucleophiles, direct substitution of the chloride is a common outcome. For instance, reaction with hydroxide (B78521) or alkoxide ions can lead to the formation of α-hydroxy or α-alkoxy ketones, respectively.

A particularly important reaction of α-haloketones in the presence of a base is the Favorskii rearrangement. wikipedia.orgadichemistry.comddugu.ac.in When treated with a base like an alkoxide, 1-Propanone, 2-chloro-2-methyl-1-phenyl- can undergo rearrangement to form derivatives of carboxylic acids. The mechanism involves the formation of an enolate, followed by intramolecular cyclization to a cyclopropanone (B1606653) intermediate, which is then attacked by the base. adichemistry.comyoutube.com For this specific substrate, which lacks α'-hydrogens, a quasi-Favorskii or pseudo-Favorskii rearrangement mechanism may operate, involving direct nucleophilic attack on the carbonyl carbon, followed by rearrangement and chloride displacement. wikipedia.org

The following table summarizes typical reactions with nucleophiles and bases:

Reductive Transformations of the Ketone and Halogen Functionalities

Both the ketone and the chloro functional groups can be targeted by reductive transformations, either selectively or simultaneously, to yield a variety of products.

The ketone moiety can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation, converting the ketone to the corresponding 2-chloro-2-methyl-1-phenyl-1-propanol. masterorganicchemistry.comyoutube.comchemguide.co.uk This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Catalytic hydrogenation offers another route for reduction. chemistrytalk.orglibretexts.org Depending on the catalyst and reaction conditions, this method can lead to the reduction of the ketone, the carbon-chlorine bond (reductive dehalogenation), or both. For example, using a palladium on carbon (Pd/C) catalyst with hydrogen gas can result in the formation of 2-methyl-1-phenyl-1-propanol, where both functional groups have been reduced. Specific conditions can be tuned to favor one transformation over the other.

Oxidative Pathways and Their Synthetic Utility

The oxidative transformation of 1-Propanone, 2-chloro-2-methyl-1-phenyl- can lead to interesting molecular rearrangements and the formation of valuable ester products. The most significant oxidative reaction for ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgnih.gov This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. youtube.comadichemistry.com In the case of 1-Propanone, 2-chloro-2-methyl-1-phenyl-, the migratory aptitude of the adjacent groups determines the structure of the resulting ester. Generally, the group better able to stabilize a positive charge will migrate. organic-chemistry.org For this molecule, the phenyl group has a higher migratory aptitude than the 2-chloro-2-methylpropyl group, leading to the formation of phenyl 2-chloro-2-methylpropanoate. This reaction provides a pathway to esters that might be difficult to synthesize through other methods.

Direct oxidation of the α-chloro ketone can also be achieved under specific conditions, although this is less common. organic-chemistry.org Such reactions can be complex and may lead to a mixture of products depending on the oxidant and reaction conditions used.

Synthesis of Structural Analogues and Heterocyclic Derivatives via Cyclization Reactions

1-Propanone, 2-chloro-2-methyl-1-phenyl- is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. nih.govwikipedia.org Its bifunctional nature allows it to react with dinucleophiles to form five- and six-membered rings.

For example, in the Hantzsch thiazole (B1198619) synthesis, α-haloketones react with thioamides to produce thiazoles. wikipedia.org Similarly, reaction with amidines or ureas can lead to the formation of imidazole (B134444) or oxazole (B20620) derivatives. slideshare.netyoutube.comprinceton.eduorganic-chemistry.org These reactions typically involve initial nucleophilic attack by one of the heteroatoms of the dinucleophile on the α-carbon, displacing the chloride, followed by intramolecular condensation with the ketone carbonyl group and subsequent dehydration to form the aromatic heterocycle.

A summary of potential heterocyclic syntheses is provided below:

Applications in Organometallic Chemistry and Cross-Coupling Reactions

The carbon-chlorine bond in 1-Propanone, 2-chloro-2-methyl-1-phenyl- can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Reactions like the Negishi coupling, which pairs an organozinc reagent with an organic halide, are applicable to α-haloketones. wikipedia.orgyoutube.comorganic-chemistry.org Using a palladium or nickel catalyst, the chloro-ketone can be coupled with various organozinc compounds to introduce new alkyl, aryl, or vinyl groups at the α-position. youtube.com The presence of the ketone functionality is often tolerated in these reactions, highlighting their synthetic utility. youtube.com

Similarly, in Suzuki-Miyaura coupling, an organoboron reagent is coupled with an organic halide. While typically used for aryl or vinyl halides, conditions have been developed for the coupling of alkyl halides, making this a potential pathway for the derivatization of 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

These cross-coupling reactions significantly expand the synthetic potential of this α-haloketone, allowing for the construction of more complex molecular architectures.

Table of Compounds

Applications of 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The presence of both a carbonyl group and a tertiary alkyl chloride makes 1-Propanone, 2-chloro-2-methyl-1-phenyl- a useful intermediate in the synthesis of various heterocyclic compounds. α-Haloketones are well-established precursors for the formation of five-membered aromatic rings containing heteroatoms such as nitrogen, sulfur, and oxygen.

Synthesis of Heterocycles:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole derivatives, involves the reaction of an α-haloketone with a thioamide. While specific examples detailing the use of 1-Propanone, 2-chloro-2-methyl-1-phenyl- in this reaction are not abundant in readily available literature, the general mechanism suggests its utility in forming 2,4,5-trisubstituted thiazoles. These thiazole moieties are present in a variety of biologically active compounds, including some with anticancer properties. nih.gov General synthetic routes to thiazoles often utilize α-haloketone precursors. organic-chemistry.orgnih.gov

Oxazoles: Similarly, oxazoles can be synthesized through the reaction of α-haloketones with amides, a reaction known as the Robinson-Gabriel synthesis. The reaction of 1-Propanone, 2-chloro-2-methyl-1-phenyl- with an appropriate amide would be expected to yield a polysubstituted oxazole (B20620). Oxazole rings are key components in many natural products and pharmaceuticals. organic-chemistry.orgcaltech.edu

Imidazoles: The synthesis of imidazole (B134444) derivatives can also be achieved using α-haloketones as starting materials. One common method involves the reaction of an α-haloketone with an amidine. This would allow for the incorporation of the 2-methyl-1-phenyl-1-propanone backbone into a substituted imidazole ring system. rsc.orgorganic-chemistry.orgbaranlab.org Imidazoles are found in many biologically important molecules, including the amino acid histidine.

The following table summarizes the potential heterocyclic systems that can be synthesized from 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

| Heterocycle | General Reactant | Potential Product Structure |

| Thiazole | Thioamide | 2,4,5-trisubstituted thiazole |

| Oxazole | Amide | 2,4,5-trisubstituted oxazole |

| Imidazole | Amidine | 1,2,4,5-tetrasubstituted imidazole |

Role as an Intermediate in the Synthesis of Advanced Chemical Precursors

1-Propanone, 2-chloro-2-methyl-1-phenyl- serves as a key intermediate in the industrial synthesis of other valuable chemical compounds, most notably in the production of photoinitiators.

Synthesis of Photoinitiator 1173:

A significant application of 1-Propanone, 2-chloro-2-methyl-1-phenyl- is its role as a precursor to 2-hydroxy-2-methyl-1-phenyl-1-propanone, a widely used photoinitiator marketed under names such as Darocur 1173 or Photoinitiator 1173. innospk.comsellchems.com The synthesis involves the hydrolysis of the chloro group in 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

A Chinese patent describes a synthesis method where 2-methyl-1-phenyl-1-propanone is chlorinated to produce 2-chloro-2-methyl-1-phenyl-1-propanone. google.com This chlorinated intermediate is then reacted with a base, such as liquid caustic soda, to yield 2-hydroxy-2-methyl-1-phenyl-1-propanone. google.com This photoinitiator is highly efficient in initiating the polymerization of unsaturated resins upon exposure to UV light and is used in a variety of applications, including UV-curable coatings and inks. innospk.comsellchems.com

The reaction pathway can be summarized as follows:

Chlorination: 2-Methyl-1-phenyl-1-propanone is reacted with chlorine to yield 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

Hydrolysis: The resulting 1-Propanone, 2-chloro-2-methyl-1-phenyl- is treated with a base to replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-2-methyl-1-phenyl-1-propanone.

The properties of the resulting photoinitiator are detailed in the table below.

| Property | Value |

| Chemical Name | 2-Hydroxy-2-methyl-1-phenyl-1-propanone |

| CAS Number | 7473-98-5 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Absorption Peaks | 244, 280, 330 nm |

Strategies for Stereoselective Synthesis Employing the Compound as a Chiral Auxiliary Precursor (if derivatized to a chiral compound)

1-Propanone, 2-chloro-2-methyl-1-phenyl- is an achiral molecule as it does not possess a stereocenter. For a compound to be employed as a chiral auxiliary, it must be chiral itself and be able to direct the stereochemical outcome of a reaction.

While it is theoretically possible to derivatize 1-Propanone, 2-chloro-2-methyl-1-phenyl- to introduce a chiral center, for instance, through an asymmetric reduction of the carbonyl group or a substitution reaction that creates a new stereocenter, there is no readily available scientific literature to suggest its common use as a precursor to a chiral auxiliary for stereoselective synthesis. The focus of its application appears to be primarily in the areas mentioned previously, where its reactivity as an α-haloketone is exploited without the need for stereochemical control at the carbon bearing the chlorine atom.

Development of Novel Reagents Derived from 1-Propanone, 2-chloro-2-methyl-1-phenyl-

The chemical structure of 1-Propanone, 2-chloro-2-methyl-1-phenyl- offers possibilities for the development of novel reagents. The reactive α-chloro ketone moiety could be transformed into other functional groups, potentially leading to new reagents with specific applications. For example, conversion to an α-azido ketone could provide a precursor for the synthesis of nitrogen-containing compounds.

However, a review of the current scientific literature does not indicate that 1-Propanone, 2-chloro-2-methyl-1-phenyl- has been extensively used as a platform for the development of novel, named reagents with broad applicability in organic synthesis. Its utility is primarily documented as a building block for specific target molecules rather than as a starting material for a new class of reagents.

Advanced Analytical Methodologies for Research on 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the quality control and reaction monitoring of 1-Propanone, 2-chloro-2-methyl-1-phenyl-. These methods allow for the separation, identification, and quantification of the target compound, its starting materials, intermediates, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the purity assessment of 1-Propanone, 2-chloro-2-methyl-1-phenyl-. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. For instance, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining the relatively nonpolar target compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer can be adjusted to optimize the separation of impurities, especially those with acidic or basic functionalities. mdpi.com

A typical HPLC method for purity determination would involve isocratic or gradient elution, where the mobile phase composition is either kept constant or varied over time to achieve optimal separation of all components. UV detection is commonly employed, with the detection wavelength set at a value where the compound and its potential impurities exhibit significant absorbance. Method validation is a critical step to ensure the reliability of the analytical results and is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. mdpi.com

Below is an interactive data table representing a hypothetical, yet typical, set of parameters and validation results for an HPLC method for the purity assessment of 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another powerful technique for the analysis of 1-Propanone, 2-chloro-2-methyl-1-phenyl-, particularly for assessing volatile impurities. nih.gov The development of a GC method requires optimization of parameters such as the type of capillary column, temperature program, and injection mode. A non-polar or medium-polarity capillary column is generally suitable for the separation of the target compound and related volatile substances.

For quantitative analysis, a GC-FID method can be developed and validated for its accuracy, precision, and linearity. nih.govrbmb.netresearchgate.netmdpi.com The method's sensitivity can be enhanced by optimizing the injection volume and split ratio. For the identification of unknown impurities, GC-MS is the technique of choice, as it provides both retention time data and mass spectra, which can be used for structural elucidation. rsc.org

The following interactive data table illustrates a representative set of conditions and validation parameters for a GC-FID method for the analysis of 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

In-Situ Spectroscopic Techniques (e.g., IR, NMR) for Real-Time Reaction Pathway Observation

In-situ spectroscopic techniques are invaluable for gaining a deeper understanding of reaction mechanisms by allowing for the real-time observation of reactants, intermediates, and products as the reaction progresses.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, can be directly immersed into a reaction vessel to monitor the progress of reactions involving 1-Propanone, 2-chloro-2-methyl-1-phenyl-. mst.edunih.gov This technique is particularly useful for tracking changes in functional groups. For instance, in a reaction where the carbonyl group of the ketone is transformed, the characteristic C=O stretching frequency (typically around 1685 cm⁻¹) can be monitored over time. wikipedia.orgresearchgate.net Similarly, the formation or consumption of other functional groups can be tracked by observing their characteristic absorption bands in the infrared spectrum. The data obtained can be used to generate concentration profiles of the reacting species, providing kinetic information about the reaction. rsc.orgresearchgate.net

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy offers a detailed, non-invasive way to monitor reactions and identify transient intermediates. gcms.czmdpi.comresearchgate.net By setting up a flow system that circulates the reaction mixture through an NMR spectrometer, it is possible to acquire spectra at regular intervals. nih.govnih.gov This allows for the direct observation of the disappearance of reactant signals and the appearance of product and intermediate signals. For reactions involving 1-Propanone, 2-chloro-2-methyl-1-phenyl-, ¹H NMR would be particularly informative, allowing for the monitoring of the aromatic protons of the phenyl group and the methyl protons. Changes in the chemical shifts and coupling constants of these protons can provide valuable structural information about the species present in the reaction mixture. The integration of online NMR with automated synthesis platforms can even allow for the dynamic control and optimization of reaction conditions in real-time. mdpi.comnih.govresearchgate.netmpg.demt.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Fleeting Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the detection of charged or polar molecules, including transient reaction intermediates that may be present in low concentrations. nih.govresearchgate.net In the context of reactions involving 1-Propanone, 2-chloro-2-methyl-1-phenyl-, ESI-MS can be used to intercept and characterize fleeting intermediates that are crucial for understanding the reaction mechanism.

For example, in nucleophilic substitution reactions at the alpha-carbon, ESI-MS could potentially detect protonated or adduct forms of the starting material, as well as charged intermediates formed during the course of the reaction. Tandem mass spectrometry (MS/MS) can be further employed to fragment the detected ions, providing structural information that can help to confirm their identity. nih.govrsc.orgnih.gov The study of fragmentation patterns of related propanone derivatives can aid in the interpretation of the mass spectra obtained. rsc.org

Advanced Chiral Resolution Techniques for Enantiomeric Purity Analysis of Chiral Derivatives

While 1-Propanone, 2-chloro-2-methyl-1-phenyl- itself is achiral, it is a common precursor for the synthesis of chiral molecules. The analysis of the enantiomeric purity of these chiral derivatives is critical, especially in the pharmaceutical industry, where different enantiomers can have vastly different pharmacological and toxicological profiles. nih.govviamedica.pl Advanced chiral resolution techniques, primarily chiral HPLC and chiral GC, are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been successfully used for the separation of a wide range of chiral compounds, including 2-arylpropionic acid derivatives which are structurally related to potential derivatives of the target compound. rsc.orgnih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. rsc.orgviamedica.placs.org

The following interactive data table provides a representative example of chiral HPLC conditions for the separation of enantiomers of a hypothetical chiral derivative of 1-Propanone, 2-chloro-2-methyl-1-phenyl-.

Chiral Gas Chromatography (GC)

For volatile chiral derivatives, enantioselective GC using a chiral stationary phase is a viable alternative. Cyclodextrin-based CSPs are commonly used for this purpose. mst.edugcms.czmdpi.comresearchgate.netnih.gov The derivatized cyclodextrins create a chiral environment within the GC column that allows for the differential interaction and separation of the enantiomers. The separation is often sensitive to the oven temperature program, which can be optimized to achieve the desired resolution.

Future Research Directions and Unexplored Reactivity of 1 Propanone, 2 Chloro 2 Methyl 1 Phenyl

Exploration of Photochemical and Electrochemical Transformations

The unique structural features of 1-Propanone, 2-chloro-2-methyl-1-phenyl- make it a prime candidate for investigation into its photochemical and electrochemical behavior, areas that remain largely unexplored for this specific molecule.

Photochemical Reactivity: Research into the photolytic reactions of α-halogenated ketones has shown that the primary photochemical process is often the homolytic cleavage of the carbon-halogen bond. rsc.org Irradiation of α-chloroketones can generate ketonyl radicals and chlorine radicals, which can then participate in a variety of subsequent reactions. rsc.org Future research could focus on the photolysis of 1-Propanone, 2-chloro-2-methyl-1-phenyl- in the presence of various trapping agents, such as olefins, to synthesize novel adducts. rsc.org Furthermore, the development of photocatalytic methods for the synthesis of α-haloketones, using benign halogen sources like nickel chloride, presents a greener alternative to traditional halogenation methods and could be adapted for the synthesis of the title compound. chemistryviews.org

Electrochemical Transformations: The electrochemical reduction of ketones is a well-established process for the synthesis of alcohols and diols. researchgate.netorganic-chemistry.org Investigating the electrochemical reduction of 1-Propanone, 2-chloro-2-methyl-1-phenyl- could lead to the selective formation of the corresponding chlorohydrin or, through further reduction, the dehalogenated alcohol, 2-methyl-1-phenyl-1-propanol. The electrochemical approach offers a sustainable and practical alternative to chemical reductants. organic-chemistry.org Moreover, the electrochemical deoxygenative reduction of ketones presents another intriguing possibility, potentially leading to the formation of 2-chloro-2-methyl-1-phenylpropane. rsc.org The influence of electrode materials, solvents, and supporting electrolytes on the selectivity of these transformations would be a critical area of study.

Integration into Continuous Flow Chemistry and Microfluidic Systems

The synthesis and manipulation of reactive intermediates like α-chloroketones can be hazardous on a large scale. Continuous flow chemistry and microfluidic systems offer significant advantages in terms of safety, efficiency, and scalability for reactions involving such compounds.

The continuous flow synthesis of α-haloketones has been demonstrated as a safe and efficient method, particularly for processes involving hazardous reagents like diazomethane (B1218177). nbuv.gov.uaacs.orgacs.org Future research should focus on adapting and optimizing continuous flow methodologies for the synthesis of 1-Propanone, 2-chloro-2-methyl-1-phenyl-. This would not only enhance the safety profile of its production but also allow for precise control over reaction parameters, potentially leading to higher yields and purities. nbuv.gov.uaacs.org A fully continuous, multistep process could be envisioned, starting from readily available precursors. acs.org

Microfluidic systems, with their high surface-area-to-volume ratios, offer enhanced heat and mass transfer, making them ideal for studying reaction kinetics and optimizing reaction conditions for the transformations of 1-Propanone, 2-chloro-2-methyl-1-phenyl-. These systems could be particularly useful for exploring its reactions with various nucleophiles, minimizing the formation of byproducts and improving selectivity.

Design and Synthesis of Novel Catalytic Systems for Reactions Involving the Compound

The development of novel catalytic systems to control the reactivity of 1-Propanone, 2-chloro-2-methyl-1-phenyl- is a promising area for future investigation. Given its structure, both the carbonyl group and the α-chloro substituent can be targeted by catalysts.

Catalytic α-Arylation: A significant advancement would be the development of catalytic methods for the cross-coupling of 1-Propanone, 2-chloro-2-methyl-1-phenyl- with various coupling partners. For instance, a metallaphotoredox-catalyzed cross-electrophile coupling strategy could be explored for the α-arylation of the compound with aryl halides. nih.gov This would provide a direct route to α-aryl ketones, which are important structural motifs in medicinal chemistry. nih.gov

Lewis Acid Catalysis: The reaction of α-chloroketones with nucleophiles can be influenced by Lewis acid catalysts. For example, zinc halides have been shown to catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to synthesize γ-diketones. acs.orgnih.gov Investigating the use of various Lewis acids to catalyze the reactions of 1-Propanone, 2-chloro-2-methyl-1-phenyl- with a broader range of nucleophiles could lead to the discovery of novel synthetic methodologies.

Organocatalysis: Asymmetric synthesis of α-haloketones has been achieved through organocatalysis. wikipedia.org Future work could explore the use of chiral organocatalysts to perform enantioselective transformations on 1-Propanone, 2-chloro-2-methyl-1-phenyl-, for example, in reactions involving the carbonyl group or in subsequent derivatizations.

Investigation of Bio-orthogonal Reactions or Chemical Biology Applications (strictly from a chemical reaction perspective)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The high reactivity of α-haloketones as alkylating agents makes them intriguing candidates for the development of new bio-orthogonal ligation strategies. wikipedia.org

The ketone functionality itself can participate in bio-orthogonal reactions, such as oxime ligation with aminooxy or hydrazine-containing probes. acs.org While ketones are generally less reactive than aldehydes in this context, their stability in biological systems is an advantage. acs.org Future research could focus on developing strategies to enhance the reactivity of the ketone in 1-Propanone, 2-chloro-2-methyl-1-phenyl- for bio-orthogonal labeling.

Q & A

Q. What are effective laboratory-scale synthesis routes for 2-chloro-2-methyl-1-phenyl-1-propanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using chlorinated acetyl chloride derivatives and benzene derivatives under anhydrous conditions. Key variables include:

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR: Compare chemical shifts (e.g., δ 2.1 ppm for methyl groups, δ 7.3–7.5 ppm for aromatic protons) with reference spectra .

- IR: Look for C=O stretching at ~1700 cm⁻¹ and C-Cl at ~550–750 cm⁻¹ .

- Mass Spectrometry: Confirm molecular ion [M⁺] at m/z 196 (C₁₀H₁₁ClO) and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential release of HCl gas .

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points)?

Methodological Answer: Discrepancies in boiling points (e.g., 324.1 K vs. 309–323 K ) may arise from impurities or measurement techniques. To resolve:

- Validate Purity: Use DSC (differential scanning calorimetry) to assess thermal behavior.

- Compare Methods: Cross-reference data from gas chromatography (GC) and static/dynamic boiling point apparatus .

- Statistical Analysis: Apply QSPR (quantitative structure-property relationship) models to predict properties and identify outliers .

| Reported Boiling Point (K) | Method | Reference |

|---|---|---|

| 324.1 ± 0.9 | AVG | |

| 309–323 | GC |

Q. What strategies optimize the compound’s biological activity assessment?

Methodological Answer:

- Structural Analogs: Design derivatives (e.g., halogen substitution at the phenyl ring) to study SAR (structure-activity relationships) .

- In Vitro Assays: Use enzyme inhibition studies (e.g., cytochrome P450) or cell-based cytotoxicity tests (IC₅₀ determination) .

- Metabolic Stability: Evaluate using liver microsomes and HPLC-MS to track degradation pathways .

Q. How can spectral data contradictions (e.g., IR vs. NMR) be analyzed?

Methodological Answer:

- Cross-Validation: Compare IR carbonyl peaks with NMR ketone proton absence to confirm the α-chloro ketone structure .

- Computational Modeling: Use DFT (density functional theory) to simulate IR/NMR spectra and identify anomalies .

- Sample Contamination Check: Re-run spectra after purification (e.g., recrystallization in hexane/ethyl acetate) .

Data-Driven Research Challenges

Q. What experimental designs mitigate side reactions during synthesis?

Methodological Answer:

- Low-Temperature Control: Slow addition of acyl chloride to prevent exothermic side reactions .

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to block reactive sites on the phenyl ring .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions .

Q. How to validate the compound’s stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.